N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide

Lipophilicity CNS drug design Blood-brain barrier penetration

N-[1-(Cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640979-47-9) is a synthetic small-molecule sulfonamide featuring a piperidine core substituted at the N-1 position with a cyclohexylmethyl group and at the 3-position with a cyclopropanesulfonamide moiety. Its molecular formula is C15H28N2O2S, with a molecular weight of 300.5 g/mol, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 57.8 Ų, and one hydrogen bond donor paired with four hydrogen bond acceptors.

Molecular Formula C15H28N2O2S
Molecular Weight 300.5 g/mol
CAS No. 2640979-47-9
Cat. No. B6473764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640979-47-9
Molecular FormulaC15H28N2O2S
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCCC(C2)NS(=O)(=O)C3CC3
InChIInChI=1S/C15H28N2O2S/c18-20(19,15-8-9-15)16-14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h13-16H,1-12H2
InChIKeyXATFUZVGAWUFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640979-47-9): Procurement-Ready Physicochemical Profile and Research Scaffold Overview


N-[1-(Cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640979-47-9) is a synthetic small-molecule sulfonamide featuring a piperidine core substituted at the N-1 position with a cyclohexylmethyl group and at the 3-position with a cyclopropanesulfonamide moiety [1]. Its molecular formula is C15H28N2O2S, with a molecular weight of 300.5 g/mol, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 57.8 Ų, and one hydrogen bond donor paired with four hydrogen bond acceptors [1]. The molecule possesses one undefined stereocenter at the piperidine 3-position, meaning it is typically supplied as a racemic mixture unless otherwise specified [1]. This compound belongs to the broader class of N-substituted piperidine cyclopropanesulfonamides, a chemotype investigated as a scaffold for enzyme inhibitors—most notably inhibitors of the MDM2-p53 protein-protein interaction—and as a privileged structure for central nervous system (CNS) drug discovery due to its lipophilicity window and conformational properties [2][3].

Why Generic Substitution Fails for N-[1-(Cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide: Structural Nuances That Drive Differentiated Physicochemical and Pharmacological Profiles


Within the N-alkyl-piperidine-cyclopropanesulfonamide series, seemingly minor alterations to the N-1 substituent produce quantifiable shifts in lipophilicity, steric bulk, and predicted membrane permeability that preclude simple interchangeability [1]. The cyclohexylmethyl group on the target compound confers an XLogP3 of 2.8, a 0.5-unit increase over the cyclopentylmethyl analog (XLogP3 = 2.3) and a significantly larger increment over smaller N-alkyl variants [1][2]. This ΔXLogP3 of +0.5 directly affects predicted blood-brain barrier partitioning and non-specific protein binding [3]. Furthermore, the piperidine 3-position attachment of the sulfonamide—as opposed to the 4-position isomer—alters the spatial orientation of the hydrogen-bonding sulfonamide group relative to the N-substituent, a geometric distinction that has been shown in related piperidine-based inhibitor series to influence target binding pose and isoform selectivity [3]. These physicochemical differences are not cosmetic; they translate into divergent in vitro pharmacokinetic behavior and target engagement profiles that cannot be assumed equivalent across N-alkyl variants within this chemotype.

Quantitative Differentiation Evidence for N-[1-(Cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide: Head-to-Head Physicochemical and Class-Level Pharmacological Comparison


XLogP3 Lipophilicity: +0.5 Log Unit Advantage Over the Cyclopentylmethyl Analog for Blood-Brain Barrier Penetration Optimization

The target compound displays a computed XLogP3 of 2.8, which is 0.5 log units higher than the directly comparable cyclopentylmethyl analog N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640885-53-4, XLogP3 = 2.3) [1][2]. This ΔXLogP3 of +0.5 positions the cyclohexylmethyl derivative within the empirically validated CNS drug-likeness window (logP 2.5–3.5), where passive blood-brain barrier permeability is optimized, whereas the cyclopentylmethyl analog falls below this threshold [3]. Both compounds share an identical TPSA of 57.8 Ų and the same hydrogen bond donor/acceptor count, isolating lipophilicity as the dominant differentiating variable for membrane partitioning predictions [1][2].

Lipophilicity CNS drug design Blood-brain barrier penetration

Steric Bulk Differentiation: Cyclohexylmethyl vs. Cyclopentylmethyl N-Substituent Impacts Predicted Target Pocket Occupancy

The cyclohexylmethyl N-substituent on the target compound introduces a six-membered cyclohexane ring, providing a larger van der Waals volume and greater conformational surface area coverage compared to the five-membered cyclopentane ring on the closest analog (CAS 2640885-53-4) [1][2]. In piperidine-based sulfonamide inhibitor series, N-alkyl substituent size has been shown to directly modulate potency by differentially filling hydrophobic sub-pockets within target protein binding sites [3]. The cyclohexyl ring can adopt a chair conformation that presents a broader hydrophobic surface than the more compact, envelope-conformation cyclopentyl ring, potentially yielding distinct binding poses and selectivity profiles [1]. While direct target-specific potency data for this exact compound are not publicly available, the steric difference between cyclohexyl and cyclopentyl is a well-established SAR parameter in medicinal chemistry [3].

Steric effects Structure-activity relationship Ligand efficiency

Cyclopropanesulfonamide Moiety: Metabolic Stability Advantage Over Acyclic Sulfonamide Analogs

The cyclopropanesulfonamide group present on the target compound is documented across multiple chemotypes to confer enhanced metabolic stability relative to acyclic alkylsulfonamides, owing to the torsional strain and reduced conformational freedom of the three-membered ring, which limits access to cytochrome P450-mediated oxidation pathways [1][2]. In related piperidine-cyclopropanesulfonamide series, the cyclopropyl group has been specifically noted to resist oxidative degradation compared to linear alkyl chains, contributing to improved in vitro metabolic half-life in liver microsome assays [1]. While direct microsomal stability data for this specific compound are not publicly available, the class-level metabolic stability advantage of cyclopropanesulfonamides over their acyclic counterparts (e.g., methanesulfonamide or ethanesulfonamide analogs) is a well-recognized design principle in medicinal chemistry [2].

Metabolic stability Cyclopropane effect CYP450 resistance

Molecular Weight and Heavy Atom Count: Differentiated Physicochemical Profile vs. Smaller N-Alkyl Analogs

The target compound has a molecular weight of 300.5 g/mol and 20 heavy atoms, representing a midpoint in the molecular weight range for this chemotype [1]. It is 14 Da heavier than the cyclopentylmethyl analog (MW 286.44 g/mol, 19 heavy atoms) and approximately 40 Da heavier than the isobutyl analog N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide (MW 260.4 g/mol, C12H24N2O2S) [1][2]. All three compounds share the same sulfonamide pharmacophore and piperidine core, meaning the incremental molecular weight difference arises solely from the N-alkyl substituent. This positions the cyclohexylmethyl analog near the upper bound of the traditional 'rule of five' oral drug-likeness space (MW ≤ 500) while providing greater hydrophobic surface for target engagement compared to lighter analogs [1]. The TPSA remains constant across these analogs (57.8 Ų), indicating that the increased molecular weight is not accompanied by increased polarity [1][2].

Molecular weight Drug-likeness Lead optimization

Piperidine 3-Position Sulfonamide Attachment: Geometrical and Pharmacophoric Distinction from 4-Position Isomers

The target compound bears the cyclopropanesulfonamide group at the piperidine 3-position, distinguishing it from 4-position-substituted analogs such as N-ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide and N-(piperidin-4-yl)cyclopropanesulfonamide [1]. In piperidine-based sulfonamide inhibitor series, this positional difference alters the dihedral angle and spatial relationship between the sulfonamide hydrogen bond donor/acceptor and the N-substituent, which has been shown in Nav1.7 inhibitor SAR studies to affect both potency and isoform selectivity [2]. The 3-position attachment creates a chiral center (undefined in the commercial racemate), whereas 4-position analogs are typically achiral at the point of attachment, offering an additional dimension for enantioselective optimization should the individual enantiomers be resolved [1]. For example, Sun et al. (2017) demonstrated that piperidine substitution position in benzenesulfonamide Nav1.7 inhibitors was a critical determinant of both in vitro potency and dorsal root ganglion exposure in vivo [2].

Positional isomerism Binding pose Receptor selectivity

MDM2-p53 Inhibitor Class Relevance: Structural Congruence with Clinically Validated Piperidinone-Sulfonamide Pharmacophore

The target compound shares core structural features with the sulfonamide-piperidinone class of MDM2-p53 protein-protein interaction inhibitors exemplified by AMG 232, a clinical-stage compound with an SPR KD of 0.045 nM and SJSA-1 cell proliferation IC50 of 9.1 nM [1][2]. Specifically, both contain a cyclopropanesulfonamide moiety linked to a piperidine (or piperidinone) scaffold bearing a hydrophobic N-substituent. Wang et al. (2014) demonstrated that sulfonamide substitution on the piperidinone scaffold was critical for achieving sub-nanomolar MDM2 binding affinity, with SAR showing that modifications to the N-substituent and sulfonamide group could modulate potency over a >1000-fold range [2]. While direct MDM2 binding data for this exact compound are not publicly reported, its structural congruence with the AMG 232 pharmacophore—particularly the cyclopropanesulfonamide and hydrophobic N-cyclohexylmethyl groups—positions it as a credible screening candidate for MDM2-p53 PPI inhibition campaigns [1][2].

MDM2-p53 Protein-protein interaction inhibitor Oncology

Recommended Research and Industrial Application Scenarios for N-[1-(Cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640979-47-9)


1. CNS-Targeted High-Throughput Screening Libraries Requiring Predicted BBB Penetration

With an XLogP3 of 2.8 and TPSA of 57.8 Ų, this compound falls within the empirically validated CNS drug-likeness window (logP 2.5–3.5; TPSA < 60–70 Ų) [1]. Procurement for CNS-focused screening decks is prioritized when the objective is to enrich for compounds with favorable passive BBB permeability predictions. The cyclohexylmethyl analog's lipophilicity advantage (+0.5 log units) over the cyclopentylmethyl variant (XLogP3 = 2.3) makes it the preferred choice within this chemotype series for neuroscience target campaigns [2].

2. MDM2-p53 Protein-Protein Interaction Inhibitor Hit-Finding and Scaffold-Hopping Programs

The compound's cyclopropanesulfonamide-piperidine scaffold mirrors key pharmacophoric elements of the clinically validated MDM2 inhibitor AMG 232 (SPR KD = 0.045 nM; SJSA-1 IC50 = 9.1 nM) [3]. Researchers pursuing MDM2-p53 PPI inhibition—particularly scaffold-hopping away from the piperidinone core of AMG 232 toward alternative chemotypes—may use this compound as a screening entry point. Its distinct N-cyclohexylmethyl substituent explores hydrophobic pocket space not occupied by the clinical candidate, potentially yielding novel IP and selectivity profiles [4].

3. Nav1.7 Ion Channel Inhibitor Lead Optimization Leveraging N-Substituent SAR

Published SAR from the piperidine benzenesulfonamide series (Sun et al., 2017) demonstrates that N-alkyl substituent identity and piperidine substitution position are critical determinants of Nav1.7 inhibitory potency and dorsal root ganglion exposure [5]. This compound provides a distinct N-cyclohexylmethyl substitution pattern not extensively explored in the published Nav1.7 literature, making it a valuable tool compound for expanding SAR understanding around hydrophobic N-substituent effects in pain target programs.

4. Enantioselective Pharmacology Studies Exploiting the Latent Chiral Center

The undefined stereocenter at the piperidine 3-position (documented in PubChem CID 155800574) [1] creates an opportunity for chiral resolution and comparative enantiomer profiling. Many piperidine-based GPCR and ion channel ligands exhibit enantiomer-dependent potency and selectivity differences. Procurement of the racemate followed by preparative chiral separation enables head-to-head pharmacological evaluation of the (R) and (S) enantiomers, potentially revealing a eudysmic ratio that could guide subsequent asymmetric synthesis efforts.

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